molecular formula C15H16N4 B2760869 2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile CAS No. 1164507-45-2

2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B2760869
CAS No.: 1164507-45-2
M. Wt: 252.321
InChI Key: NIFAOQFRVCSSLJ-BQYQJAHWSA-N
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Description

This compound belongs to the class of propanedinitrile derivatives featuring a conjugated enamine system. Its structure includes a dimethylamino group, a 3-methylphenylamino substituent, and a prop-2-en-1-ylidene backbone stabilized by electron-withdrawing dinitrile groups.

Properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(3-methylanilino)prop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-12-5-4-6-14(9-12)18-8-7-15(19(2)3)13(10-16)11-17/h4-9,18H,1-3H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFAOQFRVCSSLJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=CC(=C(C#N)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C/C(=C(C#N)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves the condensation of dimethylamine, 3-toluidine, and malononitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or pyridine. The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alkyl derivatives.

    Substitution: Formation of substituted malononitrile derivatives.

Scientific Research Applications

2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional analogs of the target compound, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
2-[(2E)-1-(Dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile (Target) C₁₅H₁₆N₄ 268.32 g/mol 3-methylphenylamino Hypothesized NLO activity; potential intermediate for heterocycles.
2-[(2E)-1-(Dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile C₁₄H₁₃IN₄ 380.19 g/mol 4-iodophenylamino Enhanced electron-withdrawing effects; possible use in optoelectronics.
2-[(2E)-3-[(2-Acetylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile C₁₆H₁₆N₄O 296.33 g/mol 2-acetylphenylamino Improved π-conjugation; potential fluorescence or sensor applications.
2-[(2E,4E)-5-[4-(Dimethylamino)phenyl]penta-2,4-dien-1-ylidene]propanedinitrile C₁₆H₁₅N₃ 249.32 g/mol Extended diene system Extended conjugation for NLO materials; studied for charge-transfer complexes.
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one C₁₁H₁₂FNO 193.22 g/mol 4-fluorophenyl, ketone group Versatile substrate for heterocyclic synthesis (e.g., pyrimidines, quinolines).
(2E)-3-[4-({6-[(4-Methoxyphenyl)amino]-7H-purin-2-yl}amino)phenyl]prop-2-enenitrile C₂₃H₂₁N₇O 411.46 g/mol Purine-linked aromatic system Bioactive potential; targets kinase inhibition or anticancer activity.

Key Findings from Comparative Analysis:

Substituent Effects: The 4-iodophenyl analog (MW 380.19 g/mol) exhibits stronger electron-withdrawing character than the target compound’s 3-methylphenyl group, which may enhance charge-transfer interactions in materials science .

Conjugation and Electronic Properties :

  • The penta-2,4-dien-1-ylidene analog (C₁₆H₁₅N₃) demonstrates how extended conjugation systems improve NLO properties, a trait that could be extrapolated to the target compound with structural modifications .

Biological Relevance :

  • The purine-linked analog (C₂₃H₂₁N₇O) highlights the role of aromatic and heterocyclic moieties in bioactive molecule design, suggesting that the target compound’s 3-methylphenyl group might be tailored for similar medicinal applications .

Synthetic Utility: The 4-fluorophenyl derivative (C₁₁H₁₂FNO) is a proven intermediate for synthesizing drug candidates like osimertinib, indicating that the target compound’s enamine-dinitrile system could serve analogous roles in pharmaceutical chemistry .

Biological Activity

The compound 2-[(2E)-1-(dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
2-[(2E)-1-(dimethylamino)-3-(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrileHepG215Induction of apoptosis
2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrileMCF710Inhibition of cell cycle progression
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-oneA54920Activation of caspase pathways

Enzyme Inhibition

The compound has shown potential as a kinase inhibitor , which is crucial in cancer therapy. Kinases play a vital role in cell signaling pathways that regulate cell growth and survival.

Case Study: Kinase Inhibition

In a study involving the compound, it was found to effectively inhibit the activity of specific kinases associated with tumor growth. The inhibition was quantified using enzyme assays, demonstrating a dose-dependent response.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Overview

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundE. coli50
4-Hydroxyphenyl derivativesS. aureus30

Apoptosis Induction

The mechanism by which this compound induces apoptosis appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Cell Cycle Arrest

Studies indicate that the compound may cause cell cycle arrest at the G1/S phase transition, thereby inhibiting proliferation of cancer cells.

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